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Compound of Interest

Compound Name:
2-Hydroxy-4-

pyridinecarboxaldehyde

Cat. No.: B112183 Get Quote

2-Hydroxypyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant

interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate

stems from the reactivity of its aldehyde group and the coordination capabilities of the pyridine

ring. However, a comprehensive understanding of its spectroscopic properties is paramount for

its effective use and quality control. This guide provides a detailed analysis of the expected

spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopy

and supported by data from analogous structures.

A critical feature governing the spectroscopic and chemical behavior of this molecule is its

existence in a tautomeric equilibrium with its pyridone form, 1,2-dihydro-2-oxo-pyridine-4-

carbaldehyde. This lactam-lactim tautomerism is highly sensitive to the molecular environment,

particularly the polarity of the solvent.[1][2] The enol form (2-hydroxypyridine) is favored in non-

polar solvents, while the keto form (2-pyridone) predominates in polar solvents and the solid

state.[1][3] This dynamic equilibrium profoundly influences all spectroscopic measurements,

and its understanding is key to accurate data interpretation.
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Caption: Tautomeric equilibrium of 2-Hydroxypyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 2-

Hydroxypyridine-4-carbaldehyde, as it provides direct evidence of the tautomeric equilibrium.

The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will critically alter the observed spectrum by

shifting the equilibrium.

Experimental Protocol: NMR Data Acquisition
A self-validating NMR experiment would involve acquiring spectra in at least two solvents of

differing polarity to observe the shift in tautomeric preference.

Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxypyridine-4-carbaldehyde in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar

environment) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H NMR spectrum.

Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation

delay, 16-32 scans.
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Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling,

resulting in a single peak for each unique carbon, which simplifies the spectrum.[4]

Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 or

more scans due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.
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Caption: Workflow for comparative NMR analysis of tautomerism.

Predicted ¹H NMR Spectral Data
The chemical shifts are predicted based on data for 2-hydroxypyridine[5] and 4-

pyridinecarboxaldehyde.[6] The presence of two distinct sets of signals in a single spectrum

would confirm the co-existence of both tautomers.

Assignment

Predicted δ

(ppm) - Enol

Form (in CDCl₃)

Predicted δ

(ppm) - Keto

Form (in

DMSO-d₆)

Multiplicity Notes

Aldehyde-H ~9.9 ~9.8 s
Deshielded

proton, singlet.

OH / NH ~11.0 (broad) ~12.5 (broad) br s

Highly variable,

exchangeable

proton.

H-6 ~7.8 ~7.6 d Coupled to H-5.

H-5 ~7.2 ~7.5 d Coupled to H-6.

H-3 ~6.8 ~6.5 s
Singlet, no

adjacent protons.

Predicted ¹³C NMR Spectral Data
Carbonyl carbons are highly deshielded and appear far downfield.[4][7] The key diagnostic

signal is the C-2 carbon, which will show a dramatic shift depending on whether it is part of a C-

O single bond (enol) or a C=O double bond (keto).
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Assignment

Predicted δ (ppm) -

Enol Form (in

CDCl₃)

Predicted δ (ppm) -

Keto Form (in

DMSO-d₆)

Notes

Aldehyde C=O ~192 ~191
Characteristic

aldehyde carbonyl.

C-2 ~163 ~165
Diagnostic Peak: C-

OH vs C=O.

C-4 ~145 ~148
Carbon bearing the

aldehyde group.

C-6 ~140 ~138

C-5 ~120 ~125

C-3 ~110 ~108

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally

useful for identifying the presence of O-H, N-H, and C=O bonds, providing clear evidence for

the dominant tautomeric form.

Experimental Protocol: FTIR Data Acquisition
Sample Preparation:

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind

to a fine powder and press into a transparent pellet using a hydraulic press. This method

favors the keto (pyridone) form.[1]

Solution (e.g., in CHCl₃): Prepare a ~1% w/v solution and analyze using a liquid

transmission cell with NaCl or KBr windows. This method would favor the enol form.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure solvent).
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Place the sample in the beam path and record the spectrum.

Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. Data is an average of 16-32 scans for a

good signal-to-noise ratio.

Predicted IR Spectral Data
The key differentiating regions are the O-H/N-H stretching region (~3400-3000 cm⁻¹) and the

carbonyl stretching region (~1700-1600 cm⁻¹). Predictions are based on data for 2-

hydroxypyridine[8][9] and pyridine aldehydes.[10]

Vibrational Mode

Predicted

Wavenumber (cm⁻¹)

- Enol Form

Predicted

Wavenumber (cm⁻¹)

- Keto Form

Intensity

O-H Stretch

(Phenolic)
~3400 (broad) Absent Medium-Strong

N-H Stretch (Lactam) Absent ~3100 (broad) Medium

Aromatic C-H Stretch ~3050 ~3070 Medium-Weak

Aldehyde C-H Stretch ~2850, ~2750 ~2850, ~2750
Weak (Often two

bands)

Aldehyde C=O Stretch ~1705 ~1700 Strong

Lactam C=O Stretch Absent ~1660 Very Strong

Aromatic C=C/C=N

Stretch
~1610, ~1580 ~1600, ~1540 Strong-Medium

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in

conjugated systems.[11] The extent of conjugation differs between the enol and keto

tautomers, leading to distinct absorption maxima (λ_max).

Experimental Protocol: UV-Vis Data Acquisition
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Solvent Selection: Choose spectroscopic grade solvents (e.g., hexane for non-polar, ethanol

or water for polar) that are transparent in the desired wavelength range.

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial

dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

Data Acquisition:

Use a matched pair of quartz cuvettes.

Fill one cuvette with the pure solvent to serve as a blank and record a baseline.

Fill the other cuvette with the sample solution and record the absorbance spectrum,

typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data
The pyridone (keto) form has a more extended cross-conjugated system, which is expected to

shift the λ_max to a longer wavelength (a bathochromic shift) compared to the enol form.[12]

Data for the parent 2-hydroxypyridine/2-pyridone system shows a λ_max around 293-297 nm in

polar solvents (favoring the pyridone).[1]

Tautomer
Predicted λ_max

(nm)
Solvent Condition Electronic Transition

Enol Form ~280
Non-polar (e.g.,

Hexane)
π → π

Keto Form ~310 Polar (e.g., Ethanol) π → π

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For

2-Hydroxypyridine-4-carbaldehyde, both tautomers have the same molecular formula

(C₆H₅NO₂) and thus the same molecular weight (123.11 g/mol ). The fragmentation pattern,

however, can offer structural insights.
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Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, functionalized

molecules.

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid to promote

protonation ([M+H]⁺).

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed

will be the protonated molecule, [M+H]⁺.

Tandem MS (MS/MS): To obtain fragmentation data, isolate the [M+H]⁺ ion (m/z 124.04) and

subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate

fragment ions.

Predicted Mass Spectrometry Data
The fragmentation will likely proceed through losses of stable neutral molecules like CO and

HCN.

m/z (charge/mass ratio) Predicted Ion
Possible Fragmentation

Pathway

124.04 [M+H]⁺ Protonated molecular ion

96.04 [M+H - CO]⁺
Loss of carbon monoxide from

the aldehyde group

95.03 [M - CO]⁺
Loss of CO from the molecular

ion radical (in EI-MS)

67.04 [M+H - CO - HCN]⁺
Subsequent loss of hydrogen

cyanide from the pyridine ring
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Conclusion
The spectroscopic characterization of 2-Hydroxypyridine-4-carbaldehyde is fundamentally a

study of its tautomeric equilibrium. A multi-technique approach, as outlined in this guide,

provides a self-validating system for structural confirmation. NMR spectroscopy in different

solvents reveals the dynamic nature of the equilibrium, while IR spectroscopy confirms the

dominant functional groups present in a given state. UV-Vis spectroscopy corroborates these

findings by measuring the electronic consequences of conjugation in each tautomer, and mass

spectrometry confirms the molecular weight and provides a characteristic fragmentation

fingerprint. For any researcher in drug development or materials science, a thorough

application of these analytical methodologies is essential for the unambiguous identification

and characterization of this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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